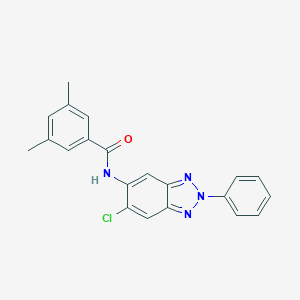![molecular formula C18H19N3O3S2 B244846 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound with potential therapeutic applications. It is a member of the cyclopentathiophene family of compounds and has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, the compound has been shown to inhibit the activity of topoisomerase II and COX-2, which are important enzymes in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a number of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the compound's low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and potential for combination therapy with other agents. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as arthritis. Additionally, further research could be conducted to optimize the synthesis method and improve the compound's solubility for use in lab experiments.
Synthesis Methods
The synthesis of 2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. The starting material is 2-methoxy-3-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the cyclopentathiophene ring system, which is subsequently acylated to form the final product.
Scientific Research Applications
2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of numerous scientific studies. One area of research has focused on its potential as an anticancer agent. Studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Other studies have investigated the compound's potential as an anti-inflammatory agent, with promising results.
properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-9-5-3-7-11(14(9)24-2)16(23)20-18(25)21-17-13(15(19)22)10-6-4-8-12(10)26-17/h3,5,7H,4,6,8H2,1-2H3,(H2,19,22)(H2,20,21,23,25) |
InChI Key |
VLFYUFOHKWIYLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)


![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244781.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244787.png)